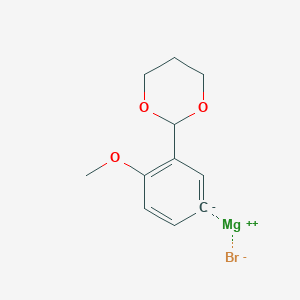

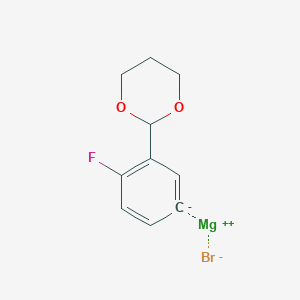

3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

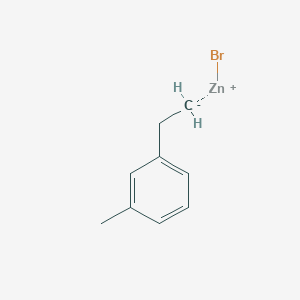

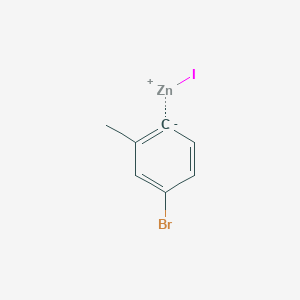

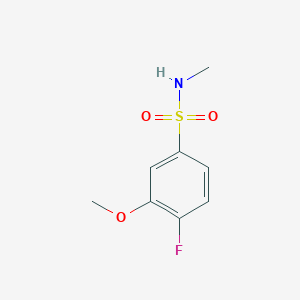

Grignard reagents like this one are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . They are usually found in solution with an organic solvent like tetrahydrofuran (THF). The compound you mentioned contains a 1,3-dioxan-2-yl group and a fluorophenyl group attached to the magnesium atom, which also has a bromide ion .

Molecular Structure Analysis

The molecular structure of Grignard reagents involves a carbon-magnesium bond. The 1,3-dioxan-2-yl and fluorophenyl groups are likely bonded to the magnesium atom, with the bromide ion also associated with the magnesium .Chemical Reactions Analysis

Grignard reagents are known for their nucleophilic character and can participate in a variety of reactions, including nucleophilic addition and nucleophilic substitution reactions .Physical and Chemical Properties Analysis

Grignard reagents are typically sensitive to moisture and air, requiring anhydrous conditions for their preparation and storage . They are usually found as solutions in organic solvents like THF .Aplicaciones Científicas De Investigación

Unexpected Formation of Dihydroisobenzofuran Derivative :The addition of Grignard reagents to certain compounds can lead to unexpected products. For instance, instead of forming a diol precursor to an Organic Molecule of Intrinsic Microporosity, the addition of 2-biphenylmagnesium bromide to 4,5dimethoxy-1,3-indanedione resulted in a dihydroisobenzofuran derivative. The formation of this unexpected product highlights the complexity of reactions involving Grignard reagents like 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide in scientific research (Vile et al., 2012).

Charge-Transfer Absorption and Fluorescent Properties :Compounds like 1-(ethoxy-carbonyl-methyl)-4-[2-(5-methoxy)thiazolyl]pyridinium bromide have exhibited solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. These properties are influenced by the solvent's dielectric constant and the presence of certain anions, showcasing the potential applications of similar compounds in scientific research, especially in solvent-dependent photophysical studies (Li et al., 2009).

Synthesis and Crystal Structure Analysis :The synthesis and crystal structure analysis of compounds like 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide demonstrate the use of 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide in the synthesis of complex organic structures. Such compounds are synthesized via specific reactions and analyzed using X-ray single crystal diffraction, offering insights into the molecular architecture and potential applications in material science or pharmaceuticals (Ming-zhi et al., 2005).

Metal Complexes and Crystal Structures :The preparation and characterization of Group 12 metal complexes involving compounds similar to 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide, like bis-[2-{1,3-dioxane-2-yl}ethyl] telluride and 2-{2-(4-fluoro phenyl telluro) ethyl}-1,3-dioxane, highlight their significance in the field of inorganic chemistry. Such studies pave the way for understanding the properties of these complexes, their crystal structures, and potential applications in catalysis or material science (Chopra et al., 2015).

Functionalized Alkenylmagnesium Reagents :The preparation of functionalized alkenylmagnesium reagents via halide–magnesium exchange showcases the utility of 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide in synthetic organic chemistry. These reagents, bearing an electron-withdrawing function, are instrumental in reactions with various electrophiles, indicating their significance in the synthesis of complex organic molecules (Thibonnet et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h2,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGXDWYTRVDHGS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=C(C=C[C-]=C2)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFMgO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

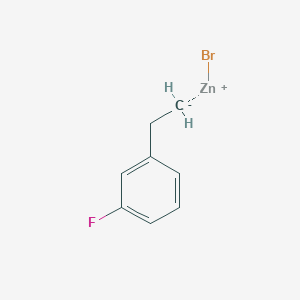

![3-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333793.png)